molecular formula C23H31FN2O7 B3950894 Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid

Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid

Cat. No.: B3950894
M. Wt: 466.5 g/mol
InChI Key: JPKCPWFUWLMUQZ-UHFFFAOYSA-N
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Description

Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate; oxalic acid is a complex organic compound that features a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with piperidine to form 1-[(4-fluorophenyl)methyl]piperidine. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethyl sulfoxide or lithium aluminum hydride in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O3.C2H2O4/c1-2-27-21(26)18-9-13-24(14-10-18)20(25)17-7-11-23(12-8-17)15-16-3-5-19(22)6-4-16;3-1(4)2(5)6/h3-6,17-18H,2,7-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKCPWFUWLMUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 2
Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 3
Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 4
Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 5
Reactant of Route 5
Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 6
Reactant of Route 6
Ethyl 1-[1-[(4-fluorophenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid

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